molecular formula C7H14O3 B2470762 2-Hydroxy-3,3-dimethylpentanoic acid CAS No. 874124-84-2

2-Hydroxy-3,3-dimethylpentanoic acid

Cat. No.: B2470762
CAS No.: 874124-84-2
M. Wt: 146.186
InChI Key: PRTNGLKYNXZIKS-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-dimethylpentanoic acid is a metabolite of leucine, one of the essential amino acids. It is naturally present in certain foods, such as cheese and fermented milk products. The compound has attracted interest in the scientific community due to its potential health benefits and therapeutic applications.

Scientific Research Applications

2-Hydroxy-3,3-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a dietary supplement.

    Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for 2-Hydroxy-3,3-dimethylpentanoic acid indicates that it may cause serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective equipment .

Relevant Papers One relevant paper discusses the first one-pot asymmetric synthesis of esters of highly biologically active (+)- and (-)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid . The paper provides a detailed description of the synthesis process and discusses the biological activity of the resulting compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxy-3,3-dimethylpentanoic acid are not well-studied. It is known that carboxylic acids like this compound can participate in various biochemical reactions. They can act as proton donors due to the presence of the carboxyl group, making them weak acids . They can also participate in esterification reactions, forming esters and water in the presence of alcohols and a catalyst .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of research in this area. Carboxylic acids can influence cellular function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carboxylic acids can interact with biomolecules through hydrogen bonding and other non-covalent interactions .

Temporal Effects in Laboratory Settings

Carboxylic acids are generally stable compounds that do not readily degrade .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,3-dimethylpentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 3,3-dimethylpentanenitrile under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the compound is often produced through the fermentation of leucine-rich substrates. This biotechnological approach leverages the metabolic pathways of specific microorganisms to convert leucine into this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,3-dimethylpentanoic acid.

    Reduction: Reduction reactions can convert it into 3,3-dimethylpentanol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation: 3,3-dimethylpentanoic acid.

    Reduction: 3,3-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-hydroxy-3,3-dimethylpentanoic acid exerts its effects involves its role as a metabolite in leucine catabolism. It is processed by the enzyme dihydroxyacid dehydratase, leading to the formation of 2-keto-3-methylvalerate and water. This intermediate can then enter various metabolic pathways, influencing energy production and protein synthesis .

Comparison with Similar Compounds

  • 2-Hydroxy-3-methylpentanoic acid
  • 3-Hydroxy-3-methylpentanoic acid
  • 2,3-Dihydroxy-3-methylpentanoic acid

Comparison: 2-Hydroxy-3,3-dimethylpentanoic acid is unique due to its specific structure and metabolic role. Unlike its analogs, it is directly involved in leucine metabolism and has distinct biochemical properties. Its unique structure allows it to participate in specific enzymatic reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-3,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTNGLKYNXZIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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